1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
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Overview
Description
1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a synthetic organic compound that belongs to the class of indazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide typically involves multi-step organic reactions. The starting materials often include 4-fluoroaniline, tetrahydrothiophene, and indazole derivatives. The synthesis may involve:
Nucleophilic substitution: reactions to introduce the fluorophenyl group.
Cyclization: reactions to form the indazole ring.
Oxidation: reactions to introduce the dioxidotetrahydrothiophenyl group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: to accelerate reactions.
Solvents: to dissolve reactants and control reaction rates.
Temperature and pressure control: to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor binding: The compound may bind to specific receptors, modulating their activity.
Signal transduction: The compound may affect cellular signaling pathways, leading to changes in cell behavior.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
- 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-bromophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
Uniqueness
1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is unique due to the presence of the fluorophenyl group, which can significantly influence its biological activity and chemical properties compared to its analogs with different substituents.
Properties
Molecular Formula |
C18H20FN3O3S |
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Molecular Weight |
377.4 g/mol |
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-N-(4-fluorophenyl)-4,5,6,7-tetrahydroindazole-3-carboxamide |
InChI |
InChI=1S/C18H20FN3O3S/c19-12-5-7-13(8-6-12)20-18(23)17-15-3-1-2-4-16(15)22(21-17)14-9-10-26(24,25)11-14/h5-8,14H,1-4,9-11H2,(H,20,23) |
InChI Key |
IQIFGHUKLSFJGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2C3CCS(=O)(=O)C3)C(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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